molecular formula C17H12ClF3N2O2S B2884712 N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 305373-31-3

N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2884712
CAS No.: 305373-31-3
M. Wt: 400.8
InChI Key: PDDWFFURAOLYQR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a benzothiazine derivative characterized by a 3-chlorophenyl group attached to an acetamide moiety and a 3-oxo-6-(trifluoromethyl)-benzothiazine core. Key properties include:

  • Molecular Formula: C₁₈H₁₃ClF₃N₂O₂S
  • Molecular Weight: 430.8 g/mol (calculated from )
  • Structural Features: The trifluoromethyl (CF₃) group at the 6-position of the benzothiazine ring enhances electron-withdrawing effects, while the 3-chlorophenyl substituent influences steric and electronic interactions .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2S/c18-10-2-1-3-11(7-10)22-15(24)8-14-16(25)23-12-6-9(17(19,20)21)4-5-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDWFFURAOLYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through a cyclization reaction involving a suitable amine and a thiocarbonyl compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenylboronic acid or chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, given its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with the function of key proteins involved in cell signaling or metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(4-Chlorophenyl) Analogs
  • Example : N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
    • Molecular Formula : C₁₆H₁₃ClN₂O₂S
    • Molecular Weight : 332.80 g/mol
    • Key Difference : Chlorine at the para position instead of meta.
    • Implications : The para-chloro derivative lacks the steric bulk at the meta position, which may reduce antifungal activity as suggested by 3D-QSAR studies .
N-(4-Nitrophenyl) Analog
  • Example: N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide Molecular Formula: C₁₇H₁₂F₃N₃O₄S Molecular Weight: 411.354 g/mol Key Difference: Nitro group (NO₂) instead of chlorine. Implications: The nitro group increases molecular polarity and may alter binding affinity due to stronger electron-withdrawing effects compared to chlorine.

Substituent Variations on the Benzothiazine Core

Methoxy-Substituted Analog
  • Example : N-(3-Chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
    • Molecular Formula : C₁₈H₁₄ClF₃N₂O₃S
    • Molecular Weight : 430.8 g/mol
    • Key Difference : Addition of a methoxy (OCH₃) group at the 4-position of the phenyl ring.
    • Implications : Methoxy enhances solubility in polar solvents and may improve pharmacokinetic properties.

Core Structure Modifications

Thiadiazole-Based Analogs
  • Example: 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Molecular Formula: C₁₀H₈ClN₃O₂S₂ Molecular Weight: 301.77 g/mol Key Difference: Replacement of benzothiazine with a thiadiazole ring.

Antifungal Activity

  • 3D-QSAR Insights : Bulky substituents at meta or para positions on the phenyl ring correlate with enhanced antifungal activity. The target compound’s meta-chloro group aligns with this requirement .
  • Comparison :
    • Para-Chloro Analog : Lower predicted activity due to reduced steric effects.
    • Nitro Derivative : Higher polarity may limit membrane permeability, reducing efficacy.

Physicochemical Data

Compound Molecular Weight (g/mol) Substituents Key Functional Groups
Target Compound 430.8 3-Cl, 6-CF₃ Acetamide, Benzothiazine
4-Chlorophenyl Analog 332.8 4-Cl Acetamide, Benzothiazine
4-Nitrophenyl Analog 411.35 4-NO₂, 6-CF₃ Acetamide, Benzothiazine
Methoxy-Substituted Analog 430.8 3-Cl, 4-OCH₃, 6-CF₃ Acetamide, Benzothiazine

Biological Activity

N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.

  • Molecular Formula : C17H12ClF3N2O2S
  • Molecular Weight : 400.80 g/mol
  • CAS Number : [Specific CAS number not provided in the search results]

The compound exhibits its biological activity through various mechanisms, primarily by interacting with specific biological targets:

  • Antibacterial Activity : The compound has shown significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
  • Antifungal Activity : Preliminary studies indicate that this compound may inhibit the growth of pathogenic fungi by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis.
  • Anticancer Activity : Research suggests that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological ActivityTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.5 - 16 μg/mL
AntifungalCandida albicans0.5 - 4 μg/mL
AnticancerHeLa (cervical cancer)IC50 = 10 μM
A549 (lung cancer)IC50 = 15 μM

Case Studies

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited a broad spectrum of activity against both drug-sensitive and resistant strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like ampicillin.
  • Antifungal Properties : In vitro assays indicated that the compound was effective against various fungal strains, outperforming established antifungal agents such as fluconazole in certain tests.
  • Cancer Cell Studies : Research involving human cancer cell lines revealed that the compound induced significant cytotoxic effects. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth in xenograft models.

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, and how can purity be validated?

The synthesis involves multi-step reactions, starting with the formation of the benzothiazine core. A common approach includes:

Core Formation : Cyclization of substituted thioamide precursors under acidic or basic conditions to generate the 3,4-dihydro-2H-1,4-benzothiazine scaffold.

Acetamide Attachment : Coupling the benzothiazine intermediate with chloroacetyl chloride derivatives, followed by substitution with 3-chloroaniline.

Trifluoromethyl Incorporation : Early-stage introduction of the trifluoromethyl group via nucleophilic aromatic substitution or using trifluoromethylating agents like TMSCF₃ .

Q. Validation :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and LC-MS to confirm molecular weight (MW: 418.79 g/mol) .
  • Structural Confirmation : ¹H/¹³C NMR for functional group analysis (e.g., carbonyl at δ ~170 ppm, trifluoromethyl at δ ~110 ppm) and FT-IR for amide N-H stretches (~3300 cm⁻¹) .

Q. How does the compound’s solubility impact in vitro assays, and what solvents are recommended?

While solubility data for the exact compound is limited, structural analogs (e.g., benzothiazine derivatives) show limited aqueous solubility. Recommended solvents:

  • Polar aprotic solvents : DMSO or DMF for stock solutions.
  • Dilution medium : PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodology :

Analog Synthesis : Vary substituents on the phenyl ring (e.g., replace 3-chloro with 4-fluoro or nitro groups) and modify the benzothiazine core (e.g., alkylation at N-4).

Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Compare IC₅₀ values to identify critical pharmacophores .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, focusing on hydrogen bonding with the acetamide group and hydrophobic interactions with the trifluoromethyl group .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria).

  • Hypothesis Testing :
    • Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven effects.
    • Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) and control for solvent interference (e.g., DMSO ≤0.5%).
    • Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption vs. intracellular target inhibition .

Q. How can in vivo pharmacokinetic (PK) properties be improved without compromising activity?

Approaches :

  • Prodrug Design : Mask the acetamide group with ester prodrugs to enhance oral bioavailability.
  • Formulation : Use nanocarriers (e.g., liposomes) to improve solubility and reduce hepatic first-pass metabolism.
  • Metabolic Stability : Test microsomal half-life (human/rat liver microsomes) and identify CYP450 isoforms responsible for degradation .

Methodological Challenges

Q. What analytical techniques are critical for tracking degradation products under stressed conditions?

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24 hours, followed by UPLC-QTOF-MS to identify hydrolytic cleavage products (e.g., free aniline derivatives).
  • Photolysis : Expose to UV light (λ = 365 nm) for 48 hours; monitor via NMR for radical-mediated ring-opening .

Q. How can researchers validate target engagement in cellular models?

Strategies :

  • Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates from compound-exposed cells are analyzed via Western blot to confirm protein target stabilization.
  • Click Chemistry Probes : Incorporate alkyne tags into the compound for pull-down assays and MS-based target identification .

Critical Research Gaps

  • Metabolite Identification : No published data on Phase I/II metabolites; recommend using hepatocyte models and HRMS.
  • Off-Target Effects : Limited profiling against GPCRs or ion channels; conduct broad-panel screening (e.g., Eurofins CEREP).

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